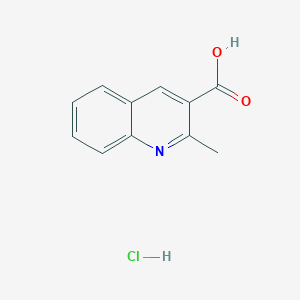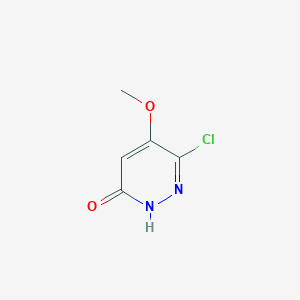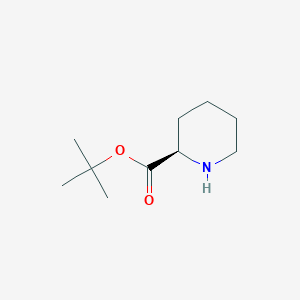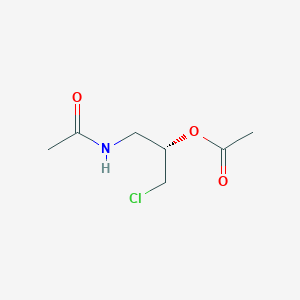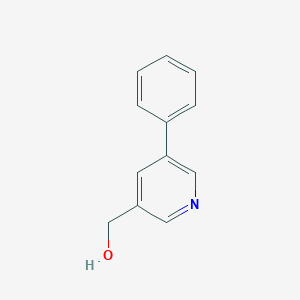
(5-Phenylpyridin-3-yl)methanol
概要
説明
“(5-Phenylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C12H11NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(5-Phenylpyridin-3-yl)methanol” consists of a pyridine ring attached to a phenyl group at the 5-position and a methanol group at the 3-position .
科学的研究の応用
Applications in Proton Sponges and Intramolecular Dynamics
(5-Phenylpyridin-3-yl)methanol and its derivatives have been explored in the context of complex proton sponges and their dynamic intramolecular behaviors. A study conducted by Pozharskii et al. (2010) focused on bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol, revealing its existence in a nonconventional in/out form due to intramolecular O-H...N hydrogen bonding. The intricate dynamics between isoenergetic hydrogen chelates, demonstrating temperature-driven behavior and dynamic rechelation processes, underline the compound's potential in studying molecular interactions and conformational changes in complex organic molecules (Pozharskii et al., 2010).
Impact on Lipid Dynamics and Biomembrane Studies
Methanol, a common solubilizing agent, significantly influences lipid dynamics, as revealed by Nguyen et al. (2019). Their research highlighted how methanol affects the mixing and transfer kinetics of lipids, potentially altering bilayer composition crucial for cell survival and protein functionality. Such findings emphasize the importance of solvent choice in biomembrane and proteolipid studies, where methanol's role in lipid scrambling and its impact on structure-function relationships are critical (Nguyen et al., 2019).
Enantioselective Catalysis in Organic Synthesis
The compound has been utilized as an organocatalyst in the enantioselective epoxidation of α,β-enones. Lu et al. (2008) demonstrated the use of (1R,3S,4S)-2-azanorbornyl-3-methanol as a catalyst, achieving good yields and high enantioselectivities at room temperature. Such applications in asymmetric synthesis are valuable for producing enantiomerically pure compounds, crucial in various fields including pharmaceuticals (Lu et al., 2008).
Applications in Hydrogen Bond Networks and Molecular Sheets
The compound's derivatives have been studied for their ability to form intricate hydrogen bond networks, contributing to the construction of complex molecular sheets. Research by Quiroga et al. (2010) on molecules like (5-amino-3-methylpyrazol-1-yl)(phenyl)methanone demonstrated the formation of sheets through N-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds, offering insights into molecular assembly and crystal engineering (Quiroga et al., 2010).
Safety and Hazards
特性
IUPAC Name |
(5-phenylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFNSBSOUGRAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623941 | |
| Record name | (5-Phenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylpyridin-3-yl)methanol | |
CAS RN |
187392-96-7 | |
| Record name | (5-Phenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



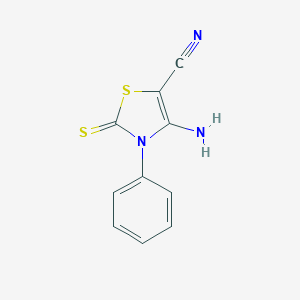





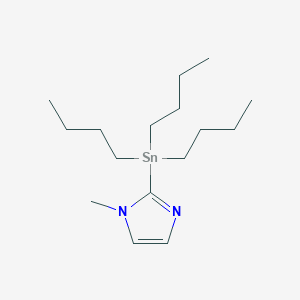
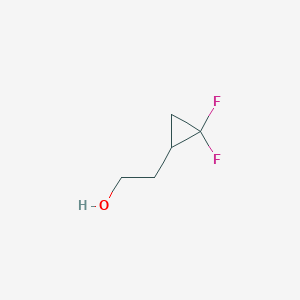
![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
